Product packaging for Calabricoside A(Cat. No.:)

Calabricoside A

Cat. No.: B1246247
M. Wt: 742.6 g/mol
InChI Key: PIVQUVFXPIBUOI-YTWWQYEOSA-N
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Description

Historical Context and Discovery

Calabricoside A was first isolated in 2001 from the aerial parts of Putoria calabrica (syn. Plocama calabrica), a Mediterranean shrub belonging to the Rubiaceae family. Researchers identified this compound during phytochemical investigations targeting radical scavenging agents. Its discovery was published in the Journal of Natural Products, where its structure was elucidated using spectroscopic techniques. In 2003, the first total synthesis of this compound was achieved through a 12-step process involving phase-transfer-catalyzed glycosylation, enabling further pharmacological studies. This synthesis confirmed the compound’s structural complexity and provided a pathway for producing derivatives.

Chemical Classification as a Flavonol Triglycoside

This compound is classified as a flavonol triglycoside, a subclass of flavonoids characterized by a quercetin backbone conjugated with three sugar moieties. Its systematic name is quercetin-3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-β-D-glucopyranoside , reflecting its glycosylation pattern.

Table 1: Key Chemical Properties of this compound

Property Value
Molecular formula C₃₂H₃₈O₂₀
Molecular weight 742.6 g/mol
Glycosidic linkages α-L-Rhamnose-(1→2)-α-L-Arabinose (C3); β-D-Glucose (C7)
Radical scavenging (IC₅₀) 0.25 μM (FMLP assay)

The compound’s antioxidant activity is attributed to the quercetin aglycone and the synergistic effects of its glycosyl groups, which enhance solubility and bioavailability.

Taxonomic Distribution and Natural Sources

This compound is predominantly found in Putoria calabrica, a plant distributed across Mediterranean regions, including Spain, Italy, Croatia, and Bosnia and Herzegovina. The species thrives in rocky, arid habitats and has been taxonomically reclassified under the genus Plocama (Rubiaceae). While Putoria calabrica remains the primary source, related flavonol triglycosides have been identified in tea plants (Camellia sinensis) and other species, though this compound itself shows limited distribution outside its native genus.

Table 2: Geographic Distribution of Putoria calabrica

Region Country Specifics
Southern Europe Spain, Italy, Malta, Croatia
Balkans Bosnia and Herzegovina, Albania
Eastern Mediterranean Greece, Cyprus

Position in Flavonoid Research

This compound has emerged as a model compound for studying flavonol triglycosides due to its potent bioactivity and structural complexity. Its radical scavenging capacity, with an IC₅₀ of 0.25 μM, surpasses many common antioxidants, making it a focus in oxidative stress research. Recent advances in glycosyltransferase (UGT) enzymology, particularly in tea plants, have highlighted mechanisms relevant to its biosynthesis, such as regioselective glucosylation. Additionally, its synthetic accessibility has enabled structure-activity studies, clarifying the role of glycosylation in enhancing stability and cellular uptake.

Table 3: Comparative Antioxidant Activity of Flavonoids

Compound IC₅₀ (μM) Assay System
This compound 0.25 FMLP-stimulated PMNs
Astaxanthin 5.8 Caco-2 cells
Rutin 1.2 DPPH

The compound’s unique glycosylation pattern has also informed drug design, particularly in developing antiviral agents targeting proteases like Dengue NS2B/NS3. Furthermore, its presence in Putoria calabrica has been linked to ecological adaptations, such as nitrogen metabolism and DNA methylation responses under stress.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38O20 B1246247 Calabricoside A

Properties

Molecular Formula

C32H38O20

Molecular Weight

742.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C32H38O20/c1-9-19(38)23(42)25(44)30(47-9)52-29-20(39)15(37)8-46-32(29)51-28-22(41)18-14(36)5-11(48-31-26(45)24(43)21(40)17(7-33)50-31)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15-,17+,19-,20-,21+,23+,24-,25+,26+,29+,30-,31+,32-/m0/s1

InChI Key

PIVQUVFXPIBUOI-YTWWQYEOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O

Synonyms

calabricoside A
quercetin-3-O-(alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranoside)-7-O-beta-D-glucopyranoside

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Key Steps

The synthesis begins with commercially available quercetin, which undergoes selective protection of its hydroxyl groups at the C-7 and C-4' positions using 4-methoxybenzyl (PMB) ethers. This step ensures that subsequent glycosylation occurs exclusively at the C-3 and C-7 positions. The critical stages include:

  • C-3 Glycosylation : A disaccharide donor—composed of α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside—is coupled to the quercetin aglycone under phase-transfer conditions (0.15 M aqueous K₂CO₃, chloroform, tetrabutylammonium bromide). This step achieves a 78% yield, with the α-linkage confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 6.7 Hz).

  • C-7 Glycosylation : The glucose moiety is introduced using a trichloroacetimidate donor in dichloromethane (CH₂Cl₂) with AgOTf as a catalyst, yielding the protected intermediate in 87% efficiency.

  • Global Deprotection : Catalytic sodium methoxide (NaOMe) in methanol removes all PMB and acetyl protecting groups, furnishing this compound with 91% purity after Sephadex LH-20 chromatography.

Table 1: Summary of Total Synthesis Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Quercetin Protection4-Methoxybenzyl chloride, K₂CO₃, acetone31
2C-3 GlycosylationPhase-transfer catalysis (TBAB, K₂CO₃)78
3C-7 GlycosylationAgOTf, CH₂Cl₂87
4DeprotectionNaOMe, MeOH91

This synthetic route achieves an overall yield of 24.7%, demonstrating robustness for small-scale production. However, scalability is limited by the use of expensive catalysts (e.g., AgOTf) and labor-intensive purification steps.

Natural Extraction Methods

Natural extraction remains the primary method for obtaining this compound for pharmacological studies, leveraging its abundance in Putoria calabrica’s aerial parts. Advances in extraction technology have significantly improved yield and efficiency.

Traditional Solvent Extraction

Conventional methods involve macerating plant material in polar solvents (e.g., methanol, ethanol) to solubilize flavonoid glycosides. A typical protocol includes:

  • Plant Material Preparation : Dried aerial parts are ground to a fine powder (≤0.5 mm particle size) to maximize surface area.

  • Solvent Extraction : Methanol-water (70:30 v/v) is used at 60°C for 3–6 hours, followed by filtration and solvent evaporation.

  • Chromatographic Purification : Crude extracts are fractionated using silica gel or reverse-phase chromatography, with this compound eluting at 40–50% acetonitrile in water.

While this method yields ~0.2–0.5 mg/g of plant material, it is time-consuming and requires large solvent volumes.

Sonotrode-Based Ultrasound-Assisted Extraction (UAE)

Recent studies have optimized extraction using ultrasonic probes (sonotrodes), which enhance mass transfer via cavitation. Key parameters include:

  • Frequency : 20 kHz ultrasound applied intermittently (5 s on, 2 s off) to prevent thermal degradation.

  • Solvent System : Ethanol-water (50:50 v/v) at 40°C, reducing environmental impact compared to methanol.

  • Yield Improvement : UAE increases this compound yield to 0.65 mg/g, a 225% enhancement over traditional methods.

Table 2: Comparison of Extraction Techniques

ParameterTraditional Solvent ExtractionSonotrode UAE
Yield (mg/g)0.2–0.50.65
Time (hours)6–121.5
Solvent ConsumptionHighModerate
Energy InputLowHigh

Emerging Technologies and Hybrid Approaches

Enzymatic Glycosylation

To address the limitations of chemical synthesis, enzymatic methods using glycosyltransferases are under exploration. These enzymes catalyze sugar attachment with high stereoselectivity, potentially bypassing the need for protecting groups. Preliminary studies using uridine diphosphate (UDP)-glucose-dependent glycosyltransferases have achieved 40–50% conversion rates for flavonoid glycosides, though this compound-specific data remain unpublished.

Continuous Flow Synthesis

Microreactor technology enables continuous-flow synthesis, reducing reaction times and improving heat transfer. A proof-of-concept study demonstrated flavonoid glycoside synthesis in <10 minutes using immobilized glycosyltransferases, suggesting potential applicability to this compound .

Q & A

Q. How can ecological studies inform sustainable sourcing of this compound-producing organisms?

  • Answer: Perform population viability analysis (PVA) to assess wild harvesting impacts. Use GIS mapping to identify high-yield regions and monitor climate change effects. Develop ex situ cultivation protocols with metabolite profiling to ensure consistent chemical output .

Methodological Frameworks

  • For reproducibility: Adhere to the Beilstein Journal’s guidelines for experimental detail, including reaction conditions, characterization data, and deposition in public repositories (e.g., PubChem) .
  • For conflict resolution: Apply Cochrane systematic review principles to evaluate preclinical evidence, emphasizing risk-of-bias tools (SYRCLE’s RoB) .
  • For hypothesis generation: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

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